molecular formula C21H18ClNO6 B563135 Acemetacin-d4 CAS No. 1196151-16-2

Acemetacin-d4

Cat. No. B563135
Key on ui cas rn: 1196151-16-2
M. Wt: 419.85
InChI Key: FSQKKOOTNAMONP-LNFUJOGGSA-N
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Patent
US04658039

Procedure details

31.9 g of acemetacin allyl ester, 100 ml of toluene, 2.3 g of triphenylphosphine and 0.75 g of palladium on charcoal (5% strength) are taken as an initial charge, under nitrogen. 11.9 g of piperidine are added dropwise, with stirring, and the mixture is then stirred for a further 3 hours at 90° C. It is filtered hot and the catalyst is rinsed with hot toluene. The filtrate is evaporated, the residue is taken up in methylene chloride (about 300 ml) and this solution is washed with half-concentrated hydrochloric acid (100 ml) and then with water. After removal of the solvent in vacuo, the residue is recrystallized from toluene.
Name
acemetacin allyl ester
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:32]=[CH:31][C:5]([C:6]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=3)[C:10]([CH2:19][C:20]([O:22][CH2:23][C:24]([O:26]CC=C)=[O:25])=[O:21])=[C:9]2[CH3:30])=[O:7])=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1CCCCC1>[Pd].C1(C)C=CC=CC=1>[CH3:30][C:9]1[N:8]([C:6]([C:5]2[CH:31]=[CH:32][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:7])[C:16]2[CH:15]=[CH:14][C:13]([O:17][CH3:18])=[CH:12][C:11]=2[C:10]=1[CH2:19][C:20]([O:22][CH2:23][C:24]([OH:26])=[O:25])=[O:21]

Inputs

Step One
Name
acemetacin allyl ester
Quantity
31.9 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)OCC(=O)OCC=C)C)C=C1
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
11.9 g
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an initial charge, under nitrogen
STIRRING
Type
STIRRING
Details
the mixture is then stirred for a further 3 hours at 90° C
Duration
3 h
FILTRATION
Type
FILTRATION
Details
It is filtered hot
WASH
Type
WASH
Details
the catalyst is rinsed with hot toluene
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
WASH
Type
WASH
Details
this solution is washed with half-concentrated hydrochloric acid (100 ml)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from toluene

Outcomes

Product
Name
Type
Smiles
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04658039

Procedure details

31.9 g of acemetacin allyl ester, 100 ml of toluene, 2.3 g of triphenylphosphine and 0.75 g of palladium on charcoal (5% strength) are taken as an initial charge, under nitrogen. 11.9 g of piperidine are added dropwise, with stirring, and the mixture is then stirred for a further 3 hours at 90° C. It is filtered hot and the catalyst is rinsed with hot toluene. The filtrate is evaporated, the residue is taken up in methylene chloride (about 300 ml) and this solution is washed with half-concentrated hydrochloric acid (100 ml) and then with water. After removal of the solvent in vacuo, the residue is recrystallized from toluene.
Name
acemetacin allyl ester
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:32]=[CH:31][C:5]([C:6]([N:8]2[C:16]3[C:11](=[CH:12][C:13]([O:17][CH3:18])=[CH:14][CH:15]=3)[C:10]([CH2:19][C:20]([O:22][CH2:23][C:24]([O:26]CC=C)=[O:25])=[O:21])=[C:9]2[CH3:30])=[O:7])=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N1CCCCC1>[Pd].C1(C)C=CC=CC=1>[CH3:30][C:9]1[N:8]([C:6]([C:5]2[CH:31]=[CH:32][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:7])[C:16]2[CH:15]=[CH:14][C:13]([O:17][CH3:18])=[CH:12][C:11]=2[C:10]=1[CH2:19][C:20]([O:22][CH2:23][C:24]([OH:26])=[O:25])=[O:21]

Inputs

Step One
Name
acemetacin allyl ester
Quantity
31.9 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CC(=O)OCC(=O)OCC=C)C)C=C1
Step Two
Name
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
11.9 g
Type
reactant
Smiles
N1CCCCC1
Step Four
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
an initial charge, under nitrogen
STIRRING
Type
STIRRING
Details
the mixture is then stirred for a further 3 hours at 90° C
Duration
3 h
FILTRATION
Type
FILTRATION
Details
It is filtered hot
WASH
Type
WASH
Details
the catalyst is rinsed with hot toluene
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated
WASH
Type
WASH
Details
this solution is washed with half-concentrated hydrochloric acid (100 ml)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from toluene

Outcomes

Product
Name
Type
Smiles
CC1=C(C=2C=C(C=CC2N1C(=O)C=3C=CC(=CC3)Cl)OC)CC(=O)OCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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